2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal
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Overview
Description
30-Oxolupeol is a natural triterpenoid compound found in several plants, particularly in the Ilex genus of the Aquifoliaceae family . It has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol . This compound is known for its potential medicinal properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 30-Oxolupeol is primarily achieved through extraction from plants. Common methods include solvent extraction, chromatographic purification, and other extraction techniques . Currently, there is no well-documented industrial synthesis method for 30-Oxolupeol .
Industrial Production Methods
As of now, the industrial production of 30-Oxolupeol is not well-established. The compound is mainly obtained from natural sources, and its production involves the extraction and purification processes mentioned above .
Chemical Reactions Analysis
Types of Reactions
30-Oxolupeol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 30-Oxolupeol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce 30-Oxolupeol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 30-Oxolupeol can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
30-Oxolupeol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, 30-Oxolupeol is used as a reference standard for various analytical techniques and studies.
Biology: The compound is studied for its biological activities, including its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 30-Oxolupeol involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert anti-cancer effects by targeting specific proteins and pathways involved in cell proliferation and apoptosis . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
30-Oxolupeol is part of a group of similar triterpenoid compounds, including glochidiol, glochidone, lupenone, lupeolic acid, lupeol acetate, 3-epiglochidiol, adiantulupanone, and 29-nor-20-oxolupeol . Compared to these compounds, 30-Oxolupeol is unique due to its specific molecular structure and the distinct biological activities it exhibits.
List of Similar Compounds
- Glochidiol
- Glochidone
- Lupenone
- Lupeolic acid
- Lupeol acetate
- 3-Epiglochidiol
- Adiantulupanone
- 29-Nor-20-oxolupeol
Conclusion
30-Oxolupeol is a fascinating compound with significant potential in various scientific fields. Its unique properties and biological activities make it a valuable subject for further research and development.
Properties
IUPAC Name |
2-(9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl)prop-2-enal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h18,20-25,32H,1,8-17H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMCEZDZZBPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)C=O)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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